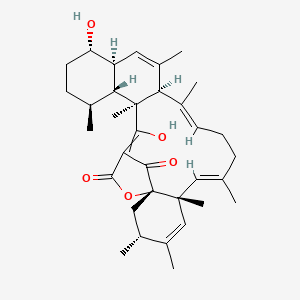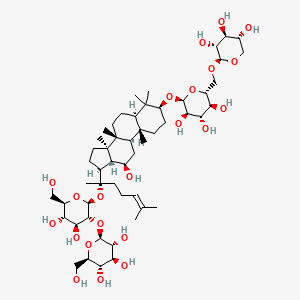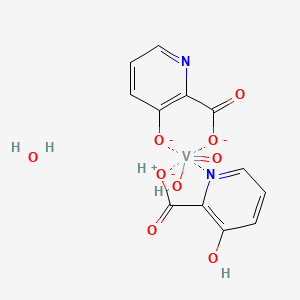
Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate is a complex compound with significant potential in various scientific fields. This compound is known for its potent, selective, and reversible inhibition of PTEN (phosphatase and tensin homolog), which plays a crucial role in cellular processes such as cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. given its complex structure, it is likely synthesized in specialized laboratories with stringent control over reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate undergoes various chemical reactions, including oxidation and reduction. The compound’s vanadium center can participate in redox reactions, while the pyridine carboxylate groups can undergo substitution reactions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield vanadium(V) species, while reduction reactions could produce vanadium(III) species .
Scientific Research Applications
Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of PTEN. By binding to the active site of PTEN, it prevents the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to increased levels of PIP3 and subsequent activation of the Akt signaling pathway . This pathway is crucial for cell growth, survival, and metabolism.
Comparison with Similar Compounds
Similar Compounds
VO-OHpic trihydrate: Another PTEN inhibitor with similar properties.
3-Hydroxy-2-methylpyridinecarboxylate dioxygenase: Shares structural similarities but differs in its enzymatic activity.
Uniqueness
Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate is unique due to its specific combination of vanadium and pyridine carboxylate groups, which confer distinct redox properties and biological activity .
Properties
Molecular Formula |
C12H11N2O9V-2 |
|---|---|
Molecular Weight |
378.16 g/mol |
IUPAC Name |
hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate |
InChI |
InChI=1S/2C6H5NO3.2H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;/h2*1-3,8H,(H,9,10);2*1H2;;/q;;;;;+1/p-3 |
InChI Key |
QDBNYNOSIVHKQE-UHFFFAOYSA-K |
Canonical SMILES |
[H+].C1=CC(=C(N=C1)C(=O)[O-])O.C1=CC(=C(N=C1)C(=O)[O-])[O-].O.O[V]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


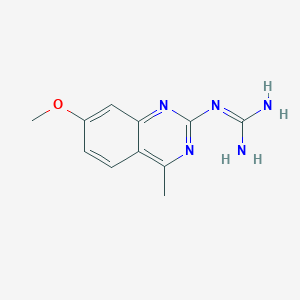
![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/structure/B10780405.png)
![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride](/img/structure/B10780430.png)
![(7E,11E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780434.png)
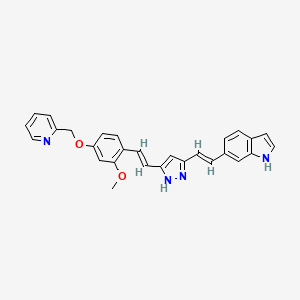
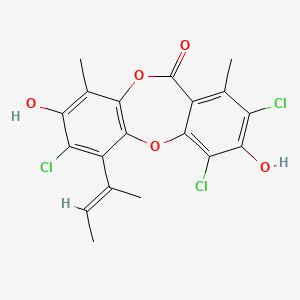
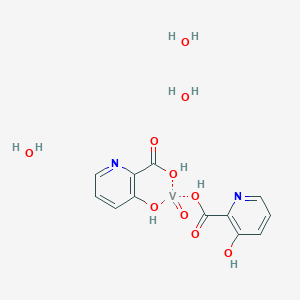
![(7Z,11Z,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780455.png)
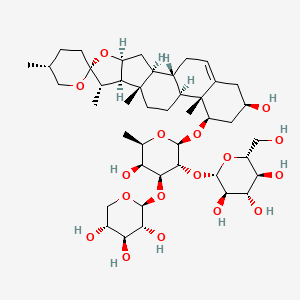
![(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10780477.png)
![12-[1-[4-(2-Ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10780480.png)
